Azocyclotin

Catalog No.
S584145
CAS No.
41083-11-8
M.F
C20H35N3Sn
M. Wt
436.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azocyclotin

CAS Number

41083-11-8

Product Name

Azocyclotin

IUPAC Name

tricyclohexyl(1,2,4-triazol-1-yl)stannane

Molecular Formula

C20H35N3Sn

Molecular Weight

436.2 g/mol

InChI

InChI=1S/3C6H11.C2H2N3.Sn/c3*1-2-4-6-5-3-1;1-3-2-5-4-1;/h3*1H,2-6H2;1-2H;/q;;;-1;+1

InChI Key

ONHBDDJJTDTLIR-UHFFFAOYSA-N

SMILES

C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)N4C=NC=N4

solubility

In isopropanol 10-20, dichloromethane 20-50, n-hexane 0.1-1, toluene 2-5 (all in g/l at 20 °C).
In water, 0.12 mg/l @ 20 °C.

Synonyms

1-(Tricyclohexylstannyl)-1H-1,2,4-triazole; BAY-BUE 1452; Caligur 500SC; Peropal; Tricyclotin;

Canonical SMILES

C1CCC(CC1)[Sn+](C2CCCCC2)C3CCCCC3.C1=NN=C[N-]1

The exact mass of the compound Azocyclotin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in isopropanol 10-20, dichloromethane 20-50, n-hexane 0.1-1, toluene 2-5 (all in g/l at 20 °c).in water, 0.12 mg/l @ 20 °c.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organotin Compounds - Supplementary Records. It belongs to the ontological category of organotin acaricide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Acaricides. However, this does not mean our product can be used or applied in the same or a similar way.

Azocyclotin (CAS: 41083-11-8) is an organotin compound primarily used as a contact acaricide for the control of phytophagous mites in agricultural applications. It functions by inhibiting mitochondrial ATP synthase, which disrupts cellular energy production and leads to mite paralysis and death. A critical procurement-relevant characteristic of Azocyclotin is its function as a pro-acaricide; it rapidly hydrolyzes in aqueous environments to its primary active metabolite, Cyhexatin (tricyclohexyltin hydroxide), and 1,2,4-triazole. This conversion is extremely fast, with a half-life of less than 10 minutes, meaning that for practical purposes, the residual active compound on crops is Cyhexatin.

Although Azocyclotin rapidly converts to the acaricide Cyhexatin, the two compounds are not directly interchangeable for procurement and formulation. Azocyclotin's value lies in its role as a stable, solid precursor that hydrolyzes upon application. This property can influence formulation stability, handling characteristics, and potentially the release profile of the active agent. Standard analytical methods for residues often cannot distinguish between Azocyclotin and Cyhexatin shortly after application, as they measure the total tricyclohexyltin content. Therefore, selecting Azocyclotin is a deliberate choice for its pre-application properties and its function as a pro-drug, rather than for a distinct biological activity from Cyhexatin itself.

Processability Advantage: Rapid and Complete Hydrolysis to Active Acaricide

Azocyclotin is designed for rapid conversion into its active form, Cyhexatin, upon contact with water. In sterile aqueous buffer solutions at pH 4, 7, and 9, as well as in drinking water, Azocyclotin hydrolyzes completely within 10 minutes. [cite: REFS-1] This rapid and predictable conversion is a key processability feature, ensuring the active acaricide is generated reliably upon formulation and application.

Evidence DimensionTime for >90% Hydrolysis (DT90)
Target Compound Data≤ 10 minutes
Comparator Or BaselineComplete conversion to Cyhexatin (active form)
Quantified DifferenceNot applicable (measures rate of conversion to active form)
ConditionsSterile 0.01 M buffer solutions (pH 4, 7, 9) and drinking water at 20°C.

This confirms the compound's utility as a stable precursor that predictably and rapidly delivers the active agent, Cyhexatin, under typical application conditions.

Formulation Compatibility: Physical Form and Solubility Profile

Azocyclotin is a colorless crystalline solid with a melting point of approximately 210°C. [cite: REFS-1] It has very low water solubility (0.12 mg/L at 20°C), which is a key attribute for its common formulation as a wettable powder (WP). [cite: REFS-1, REFS-2] This contrasts with its active metabolite, Cyhexatin, which is also a solid but whose handling and formulation properties may differ. The low water solubility and solid nature of Azocyclotin make it suitable for stable suspension concentrate or wettable powder formulations that remain inert until diluted for application.

Evidence DimensionPhysical State & Water Solubility (20°C)
Target Compound DataSolid, 0.12 mg/L
Comparator Or BaselineCyhexatin (Solid, low solubility)
Quantified DifferenceData highlights properties suitable for specific solid formulations (e.g., wettable powders).
ConditionsStandard temperature (20°C).

Procurement of Azocyclotin is justified for developing wettable powder or suspension concentrate formulations where a stable, solid pro-acaricide is required prior to activation by water.

Comparative In Vitro Toxicity: Genotoxic Effects vs. Fenbutatin Oxide

In a comparative in vitro study using bovine erythrocytes and lymphocytes, both Azocyclotin and Fenbutatin oxide induced significant, concentration-dependent oxidative stress and DNA damage. However, the study noted that Azocyclotin caused greater genotoxic effects, while Fenbutatin oxide exhibited stronger membrane-disrupting properties, inducing complete hemolysis at a lower concentration (10 μM) within 30 minutes. [cite: REFS-1] This suggests a differentiation in the primary mechanisms of cellular damage between these two organotin acaricides.

Evidence DimensionPrimary In Vitro Toxicological Effect
Target Compound DataCaused greater genotoxic effects (DNA strand breaks).
Comparator Or BaselineFenbutatin oxide exhibited stronger membrane-disrupting properties (hemolysis).
Quantified DifferenceQualitative difference in primary toxicity mechanism observed.
ConditionsIn vitro exposure of bovine erythrocytes and lymphocytes to concentrations of 10, 50, and 100 μM for up to 3 hours.

For researchers studying specific mechanisms of organotin toxicity, Azocyclotin provides a model compound with more pronounced genotoxic effects compared to the primarily membrane-disrupting activity of Fenbutatin oxide in this assay.

Development of Wettable Powder (WP) or Suspension Concentrate (SC) Acaricide Formulations

Based on its physical properties as a stable solid with low water solubility, Azocyclotin is the appropriate choice for manufacturing WP or SC formulations. [cite: REFS-1] This allows for a product with a long shelf-life that only becomes active upon dilution and application, leveraging its rapid hydrolysis to Cyhexatin for mite control. [cite: REFS-2]

Use as a Stable Precursor for Controlled Generation of Cyhexatin

In research or industrial processes where the controlled, in-situ generation of Cyhexatin is required, Azocyclotin serves as a reliable precursor. Its complete and rapid hydrolysis in aqueous environments provides a predictable method for delivering the active acaricide at the point of use. [cite: REFS-2]

Comparative Toxicology Studies on Organotin Compounds

For toxicological research differentiating the effects of organotins, Azocyclotin can be selected specifically for its more pronounced genotoxic effects in certain cell systems when compared to close analogs like Fenbutatin oxide, which may show higher membrane-disrupting activity. [cite: REFS-3]

Color/Form

Colorless crystals

LogP

log Kow = 5.30

Melting Point

210 °C (decomposes)

UNII

V4YRQ367KE

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

4.5X10-13 mm Hg at 25 °C

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

41083-11-8

Wikipedia

Azocyclotin

Use Classification

Agrochemicals -> Acaricides
Acaricides

General Manufacturing Information

Not registered for use in U.S.

Dates

Last modified: 08-15-2023

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